Cas no 111153-83-4 (4-(m-tolyl)piperidine)
4-(m-tolyl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-Methylphenyl)piperidine
- Piperidine,4-(3-methylphenyl)-
- 4-m-tolylpiperidine
- Piperidine,4-(3-methylphenyl)
- 4-(m-Tolyl)piperidine
- 4-(3-Methylphenyl)piperidine HCl
- FS-2253
- 4-(3-Methylphenyl)piperidine, AldrichCPR
- MFCD03839929
- DTXSID20509287
- CHEMBL2021617
- AB16322
- SCHEMBL1144081
- 111153-83-4
- BDBM50379801
- AKOS005264146
- CS-0172100
- Q-102138
- BB 0254339
- CHEMBL2011548
- FT-0659375
- EN300-1171521
- AC-6636
- Piperidine, 4-(3-methylphenyl)-
- DB-012259
- 4-(m-tolyl)piperidine
-
- MDL: MFCD03839929
- Inchi: 1S/C12H17N/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11/h2-4,9,11,13H,5-8H2,1H3
- InChI Key: JSJOAQXQUOPHDJ-UHFFFAOYSA-N
- SMILES: N1CCC(C2C=CC=C(C)C=2)CC1
Computed Properties
- Exact Mass: 175.13600
- Monoisotopic Mass: 175.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 0.958
- Boiling Point: 279 ºC
- Flash Point: 125 ºC
- PSA: 12.03000
- LogP: 2.79080
4-(m-tolyl)piperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(m-tolyl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM181030-5g |
4-(3-Methylphenyl)piperidine |
111153-83-4 | 97% | 5g |
$389 | 2021-08-05 | |
| Chemenu | CM181030-10g |
4-(3-Methylphenyl)piperidine |
111153-83-4 | 97% | 10g |
$623 | 2021-08-05 | |
| Chemenu | CM181030-25g |
4-(3-Methylphenyl)piperidine |
111153-83-4 | 97% | 25g |
$1166 | 2021-08-05 | |
| TRC | B399980-50mg |
4-(3-Methylphenyl)piperidine |
111153-83-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B399980-100mg |
4-(3-Methylphenyl)piperidine |
111153-83-4 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B399980-500mg |
4-(3-Methylphenyl)piperidine |
111153-83-4 | 500mg |
$ 210.00 | 2022-06-07 | ||
| Alichem | A129007358-1g |
4-(3-Methylphenyl)piperidine |
111153-83-4 | 97% | 1g |
$188.10 | 2023-09-04 | |
| Alichem | A129007358-5g |
4-(3-Methylphenyl)piperidine |
111153-83-4 | 97% | 5g |
$691.60 | 2023-09-04 | |
| Fluorochem | 040313-1g |
4-(3-Methylphenyl)piperidine |
111153-83-4 | 97% | 1g |
£214.00 | 2022-03-01 | |
| Fluorochem | 040313-5g |
4-(3-Methylphenyl)piperidine |
111153-83-4 | 97% | 5g |
£704.00 | 2022-03-01 |
4-(m-tolyl)piperidine Suppliers
4-(m-tolyl)piperidine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 4-(m-tolyl)piperidine
Comprehensive Overview of 4-(m-Tolyl)piperidine (CAS No. 111153-83-4): Properties, Applications, and Industry Insights
4-(m-Tolyl)piperidine (CAS No. 111153-83-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This piperidine derivative, featuring a meta-substituted tolyl group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C12H17N, and distinct aromatic-aliphatic hybrid structure make it valuable for designing bioactive molecules, particularly in central nervous system (CNS) drug discovery.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 4-(m-Tolyl)piperidine. Researchers frequently search for "piperidine derivatives in medicinal chemistry" or "CAS 111153-83-4 solubility data," reflecting demand for both theoretical and practical insights. The compound's balanced lipophilicity (LogP ~2.8) and moderate polarity contribute to its utility in optimizing drug permeability, a critical factor in blood-brain barrier penetration studies.
From a synthetic perspective, 4-(m-Tolyl)piperidine exemplifies modern catalytic C-H functionalization techniques. Advanced methods such as palladium-catalyzed coupling and microwave-assisted synthesis have improved its production efficiency. Analytical characterization typically involves GC-MS, HPLC, and NMR spectroscopy, with the 1H NMR spectrum showing characteristic signals at δ 7.1-7.3 (aromatic protons) and δ 2.8-3.2 (piperidine CH2).
The compound's stability profile meets ICH Q1A guidelines for pharmaceutical intermediates, with degradation studies showing resistance to hydrolysis at pH 4-8. This aligns with industry needs for stable building blocks in multi-step syntheses. Patent analysis reveals growing applications in neuropathic pain modulators and dopamine receptor ligands, with several 2022-2023 filings mentioning 111153-83-4 as a key precursor.
Environmental considerations position 4-(m-Tolyl)piperidine favorably within sustainable chemistry frameworks. Its production generates fewer hazardous byproducts compared to traditional heterocyclic syntheses, addressing EPA Green Chemistry Principles. Computational studies using DFT calculations predict low ecotoxicity, making it suitable for benign-by-design strategies increasingly demanded by regulatory agencies.
Commercial availability of CAS 111153-83-4 has expanded significantly, with >85% purity grades available from major suppliers. Quality control typically includes residual solvent analysis per USP <467> standards. Pricing trends reflect its niche status, with bulk quantities (≥1kg) showing 12-15% annual demand growth in pharmaceutical contract manufacturing.
Emerging applications in PET radiopharmaceuticals leverage the compound's ability to incorporate fluorine-18 isotopes at the tolyl group. This addresses the booming diagnostic imaging market, where searches for "piperidine-based radiotracers" have increased 300% since 2021. Such developments underscore the compound's relevance in cutting-edge precision medicine initiatives.
Handling and storage recommendations follow standard organic compound protocols, with emphasis on inert atmosphere storage to prevent oxidation. Material Safety Data Sheets (MSDS) indicate no special hazards beyond basic laboratory precautions, enhancing its accessibility for academic and industrial researchers investigating structure-activity relationships in medicinal chemistry.
Future research directions may explore continuous flow synthesis of 4-(m-Tolyl)piperidine to improve sustainability metrics. The compound's structural flexibility also positions it as a candidate for covalent inhibitor design, particularly in kinase-targeted therapies—a hot topic in oncology drug development forums and AI-based molecular docking studies.
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